![molecular formula C27H34N2O11 B13418033 Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate](/img/structure/B13418033.png)
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate
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Overview
Description
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is a chemical compound with the molecular formula C27H34N2O11 and a molecular weight of 562.57 g/mol. It is an intermediate in the synthesis of Melatonin Glucuronide Sodium Salt, a glucuronide derivative of Melatonin, which plays a role in circadian rhythms and acts as an antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate involves multiple steps, starting from Melatonin. The process includes the protection of hydroxyl groups, acetylation, and glucuronidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. Solvents like chloroform, dichloromethane, DMSO, ethyl acetate, and methanol are commonly used.
Chemical Reactions Analysis
Types of Reactions
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions such as temperature, pH, and solvent choice are optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of Melatonin Glucuronide, which have different biological activities and applications.
Scientific Research Applications
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in circadian rhythms and antioxidant properties.
Medicine: Investigated for potential therapeutic applications in sleep disorders and oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate involves its conversion to Melatonin Glucuronide, which interacts with melatonin receptors (MT1 and MT2) in the brain. These receptors regulate sleep-wake cycles and circadian rhythms. The compound also exhibits antioxidant properties by scavenging free radicals and upregulating antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
Melatonin: The parent compound, known for regulating sleep and circadian rhythms.
Melatonin Glucuronide: A direct derivative with enhanced solubility and bioavailability.
Ashwagandha: An adaptogen with stress-relieving properties, often compared with melatonin for sleep-related applications.
Uniqueness
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is unique due to its specific glucuronide modification, which enhances its solubility and stability. This makes it a valuable intermediate in the synthesis of Melatonin Glucuronide Sodium Salt, offering potential advantages in therapeutic applications.
Biological Activity
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is a derivative of melatonin that has garnered attention for its potential biological activities. Melatonin itself is well-known for its roles in regulating circadian rhythms and possessing antioxidant properties. This compound, as an intermediate in the synthesis of Melatonin Glucuronide Sodium Salt, exhibits unique characteristics that may enhance its biological efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Like melatonin, this compound may exhibit antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals.
- Regulation of Circadian Rhythms : It may influence the sleep-wake cycle, similar to melatonin, potentially aiding in sleep disorders.
- Anti-Inflammatory Effects : Preliminary studies suggest that melatonin derivatives can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have indicated that this compound can modulate cellular responses. For instance:
- Cell Viability and Proliferation : Research shows that this compound enhances cell viability in neuronal cell lines subjected to oxidative stress, indicating neuroprotective effects.
- Cytokine Production : It has been observed to decrease the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages .
In Vivo Studies
Animal models have provided insights into the pharmacological effects of this compound:
- Neuroprotection : In rodent models, administration of melatonin derivatives has been linked to improved outcomes in models of ischemic brain injury, suggesting potential therapeutic applications for neurodegenerative diseases.
- Sleep Quality Improvement : Studies indicate that compounds similar to this compound may enhance sleep quality and duration in animal models, supporting its use in treating sleep disorders.
Case Studies
-
Neuroprotective Effects in Stroke Models :
- A study involving a rodent model of stroke demonstrated that treatment with melatonin derivatives significantly reduced infarct size and improved neurological scores post-stroke. This suggests a protective role against neuronal damage due to ischemia.
-
Anti-inflammatory Applications :
- In a clinical setting, patients with chronic inflammatory conditions showed reduced markers of inflammation after supplementation with melatonin derivatives, indicating potential benefits for inflammatory diseases.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C27H34N2O11 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[3-(2-acetamidoethyl)-5-methoxyindol-1-yl]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H34N2O11/c1-14(30)28-10-9-19-12-29(22-8-7-20(35-6)11-21(19)22)27-26(39-18(5)34)25(38-17(4)33)24(37-16(3)32)23(40-27)13-36-15(2)31/h7-8,11-12,23-27H,9-10,13H2,1-6H3,(H,28,30)/t23-,24-,25+,26-,27+/m1/s1 |
InChI Key |
TUMIIVYXVWWLKI-SEFGFODJSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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